molecular formula C20H32N6O2 B6445498 1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2640878-32-4

1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445498
CAS No.: 2640878-32-4
M. Wt: 388.5 g/mol
InChI Key: XOZXZFWPWIZGDR-UHFFFAOYSA-N
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Description

The compound “1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one” is a complex organic molecule that contains several functional groups including an azepane ring, a morpholine ring, a pyridazine ring, and a piperazine ring . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (azepane, morpholine, pyridazine, and piperazine rings), which are likely to influence its chemical properties and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might refer to how the compound interacts with a particular protein or enzyme in the body. Without specific studies on this compound, it’s not possible to provide a mechanism of action .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. Given its complex structure and the presence of several functional groups, it could be of interest in fields like medicinal chemistry, where researchers are often looking for new compounds with unique properties .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c27-20(26-7-3-1-2-4-8-26)17-23-9-11-24(12-10-23)18-5-6-19(22-21-18)25-13-15-28-16-14-25/h5-6H,1-4,7-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZXZFWPWIZGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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